molecular formula C7H7Br2NO B8483757 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol

1-(3,5-Dibromopyridin-4-yl)ethan-1-ol

Cat. No.: B8483757
M. Wt: 280.94 g/mol
InChI Key: PFQSJKVUDHRNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dibromopyridin-4-yl)ethan-1-ol is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethanol group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the ethanol group. One common method includes the bromination of 4-pyridinol using bromine in the presence of a suitable solvent, followed by reduction to introduce the ethanol group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromopyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated pyridine derivative.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3,5-Dibromo-pyridin-4-yl)-acetaldehyde or 1-(3,5-Dibromo-pyridin-4-yl)-acetic acid.

    Reduction: Formation of 1-(3,5-Dihydro-pyridin-4-yl)-ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dibromopyridin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromopyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the ethanol group can influence its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dibromo-pyridin-4-yl)-methanol: Similar structure but with a methanol group instead of ethanol.

    1-(3,5-Dibromo-pyridin-4-yl)-acetaldehyde: Similar structure but with an aldehyde group instead of ethanol.

    1-(3,5-Dibromo-pyridin-4-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of ethanol.

Uniqueness

1-(3,5-Dibromopyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of the ethanol group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

1-(3,5-dibromopyridin-4-yl)ethanol

InChI

InChI=1S/C7H7Br2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3

InChI Key

PFQSJKVUDHRNQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1Br)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of 3,5-dibromo-pyridine (2.0 g, 8.4 mmol) in dry THF (80 mL) is added LDA in THF solution (2M; 5.1 mL, 10.1 mmol) and the mixture is stirred at −78° C. for 2 h. Acetaldehyde in THF solution (5M; 3.4 mL, 16.9 mmol) is added and the mixture is stirred at −78° C. for 30 min, then at room temperature for 16 h. Saturated aqueous NH4Cl solution is added and the mixture is extracted with EtOAc. The organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 2.9 g (67% purity) of 1-(3,5-dibromo-pyridin-4-yl)-ethanol.
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2 g
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80 mL
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5.1 mL
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3.4 mL
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